molecular formula C8H12N4O B2367737 N-[2-(dimethylamino)pyrimidin-5-yl]acetamide CAS No. 1396811-90-7

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide

Cat. No.: B2367737
CAS No.: 1396811-90-7
M. Wt: 180.211
InChI Key: PDEBHORBWGGQEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]acetamide typically involves the reaction of 2-(dimethylamino)pyrimidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6(13)11-7-4-9-8(10-5-7)12(2)3/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEBHORBWGGQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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